N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety, a hydroxypropyl group, an iodophenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole reacts with an aryl halide derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: Similar in structure but used primarily in memory devices.
4-(9H-carbazol-9-yl)triphenylamine derivatives: Used in OLEDs and have similar electronic properties.
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H25IN2O3S |
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Molecular Weight |
596.5 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H25IN2O3S/c1-20-14-16-22(17-15-20)35(33,34)31(28-13-7-4-10-25(28)29)19-21(32)18-30-26-11-5-2-8-23(26)24-9-3-6-12-27(24)30/h2-17,21,32H,18-19H2,1H3 |
InChI Key |
FYAAXRMZEVPQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5I |
Origin of Product |
United States |
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